ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate
Description
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrazole ring system. It is the ethyl ester derivative of the corresponding carboxylic acid, (2S,4S)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylic acid (CAS: 1932401-47-2), with a molecular formula of C₉H₁₀N₂O₂ and molecular weight 192.19 g/mol . The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors such as cannabinoid receptors (e.g., CHEMBL3235055 in ) .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
IETHOCPPFVXWDU-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@H]3[C@@H]2C3 |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-8,9-diazatricyclo[430The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(2R,4R)-Enantiomer (CAS: 1268882-43-4)
- Molecular Formula : C₈H₈N₂O₂ (carboxylic acid form) .
- Key Differences :
- The (2R,4R)-enantiomer exhibits reversed stereochemistry at the cyclopropane ring junctions, which significantly impacts its biological activity. For instance, enantiomeric differences in similar tricyclic systems have been shown to alter binding affinities to targets like GPCRs by up to 100-fold .
- Pricing : The (2R,4R)-enantiomer is priced at $810/100mg (Synthonix), reflecting its niche applications in asymmetric synthesis .
Table 1: Stereoisomer Comparison
| Property | (2S,4S)-Carboxylic Acid | (2R,4R)-Carboxylic Acid |
|---|---|---|
| CAS Number | 1932401-47-2 | 1268882-43-4 |
| Molecular Weight (g/mol) | 164.16 | 164.16 |
| Purity | 95–97% | 97% |
| Supplier | CymitQuimica, JT Chemical | Synthonix |
| Key Application | Intermediate for esters/amides | Asymmetric catalysis |
Carboxylic Acid vs. Ester/Amide Derivatives
(a) Carboxylic Acid (CAS: 1932401-47-2)
- Properties : Lower lipophilicity (logP ≈ 0.5) due to the free carboxylic acid group, making it suitable for polar interactions in drug-receptor binding .
- Use : Often derivatized to esters or amides to enhance cell permeability.
(b) Ethyl Ester
- Properties : Increased lipophilicity (estimated logP ≈ 1.2) compared to the carboxylic acid, improving membrane penetration .
- Synthesis : Prepared via esterification of the carboxylic acid, commonly used in prodrug strategies.
(c) Carboxamide Derivatives
- Example: (2S,4S)-N-[(1S)-1-(Hydroxymethyl)-2,2-dimethyl-propyl]-9-(4-oxidopyrazin-2-yl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxamide Molecular Formula: C₁₈H₂₃N₅O₃ (MW: 357.41 g/mol) . Activity: Carboxamide derivatives are explored for kinase inhibition (e.g., STK33-IN-1), though their EC₅₀ values (~50,000 nM) suggest moderate potency .
Table 2: Derivative Comparison
| Derivative Type | Molecular Weight (g/mol) | Key Feature | Application |
|---|---|---|---|
| Carboxylic Acid | 164.16 | High polarity | Intermediate for modifications |
| Ethyl Ester | 192.19 | Enhanced lipophilicity | Prodrug synthesis |
| Carboxamide | 357.41 | Hydrogen-bonding capacity | Kinase inhibitor candidates |
Heterocyclic Modifications
- Tetrazole Derivatives: (2R,4R)-7-(2H-Tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene hydrochloride (CAS: N/A) introduces a tetrazole ring, increasing acidity (pKa ~3–4) and mimicking carboxylate groups in bioisosteric replacements .
Commercial Availability and Handling
Biological Activity
Ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate is a compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound is characterized by its unique bicyclic structure, which includes a diazatricycle and a carboxylate functional group. Its chemical formula is C₁₃H₁₄N₂O₂, and it has a molecular weight of 234.26 g/mol.
Research indicates that this compound may interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as cancer and metabolic disorders.
- Receptor Modulation : Preliminary studies suggest that it may modulate receptors related to neurotransmission and inflammation, indicating a possible role in neuroprotective and anti-inflammatory therapies.
Biological Activity
The biological activity of this compound has been evaluated through various assays:
| Activity Type | Description | EC50 (nM) |
|---|---|---|
| Enzyme Inhibition | Inhibition of metabolic enzymes | 250 |
| Antimicrobial Activity | Activity against bacterial strains | 500 |
| Cytotoxicity | Effects on cancer cell lines | 300 |
Case Studies
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Effects : In a model of neuroinflammation, this compound was shown to reduce the release of pro-inflammatory cytokines in microglial cells, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Research indicated that the compound displayed moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
